molecular formula C13H15FO2 B13062329 Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate

Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate

Cat. No.: B13062329
M. Wt: 222.25 g/mol
InChI Key: OSIICPXEAILNMZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate is an organic compound with the molecular formula C13H15FO2 and a molecular weight of 222.26 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with a 4-fluorophenyl group and an acetate ester functional group. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate is unique due to the presence of both the cyclobutyl ring and the 4-fluorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Biological Activity

Methyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutyl ring substituted with a 4-fluorophenyl group and an ester functional group. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of the compound.

Anti-Cancer Activity

Research has shown that compounds with similar structures exhibit anti-cancer properties. For instance, derivatives containing cyclobutyl groups have been linked to inhibition of specific cancer cell lines, such as prostate cancer cells. In one study, a compound analogous to this compound demonstrated significant inhibition of androgen receptor (AR) activity in LNCaP prostate cancer cells, with an IC50 value indicating effective concentration levels for therapeutic action .

Antimicrobial Activity

The compound's structural analogs have been tested for antimicrobial properties, particularly against Mycobacterium tuberculosis. A related series of compounds showed promising results in inhibiting bacterial growth, suggesting that modifications to the cyclobutyl structure can lead to enhanced antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the 4-fluorophenyl moiety contributes to increased potency. The fluorine atom enhances interactions within the binding site of target proteins, which is crucial for effective drug design. For example, compounds with cyclobutyl substituents displayed varied activities based on their specific structural modifications. The relationship between structure and biological activity emphasizes the importance of optimizing substituents for desired effects .

Case Studies

  • Prostate Cancer Inhibition : A study on a related compound revealed that it inhibited AR-mediated transcription in LNCaP cells. The binding affinity was assessed using fluorescence polarization assays, showing that structural modifications could lead to significant differences in biological efficacy .
  • Tuberculosis Treatment : In vitro tests against Mycobacterium tuberculosis indicated that certain analogs of this compound had minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating potential as anti-tubercular agents. This suggests that further development could yield effective treatments for resistant strains .

Summary of Findings

Activity Compound IC50/MIC Values Notes
Anti-CancerAnalog with cyclobutyl substitutionIC50 = 30.1 μMEffective against LNCaP prostate cancer cells
AntimicrobialRelated compoundsMIC = 6.3 μMEffective against Mycobacterium tuberculosis
GSK-3β InhibitionCyclobutyl derivativesIC50 = 8 nMPotent inhibitors identified in SAR studies

Properties

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

methyl 2-[3-(4-fluorophenyl)cyclobutyl]acetate

InChI

InChI=1S/C13H15FO2/c1-16-13(15)8-9-6-11(7-9)10-2-4-12(14)5-3-10/h2-5,9,11H,6-8H2,1H3

InChI Key

OSIICPXEAILNMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(C1)C2=CC=C(C=C2)F

Origin of Product

United States

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